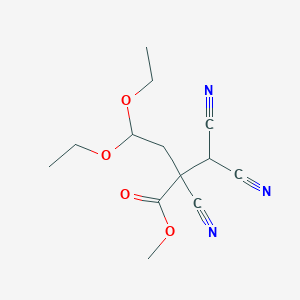
Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate: is an organic compound with a complex structure that includes multiple functional groups such as cyano and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate typically involves multi-step organic reactions. One common method starts with the esterification of 4,4-diethoxybutanoic acid to form the corresponding ester. This is followed by a series of nucleophilic substitution reactions where cyano groups are introduced. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines, depending on the specific conditions and reagents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the cyano groups. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Bases: Sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new cyano derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyano and ester groups. Its reactivity with nucleophiles makes it a useful probe for investigating biochemical reactions.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may allow for the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity and functional groups make it suitable for creating materials with specific properties, such as enhanced strength or chemical resistance.
Mechanism of Action
The mechanism by which Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate exerts its effects involves interactions with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These reactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-2-methylpropanoate
- Ethyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate
- Methyl 2-cyano-2-(dicyanomethyl)-4,4-dimethoxybutanoate
Uniqueness
Methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate is unique due to its combination of cyano and ester groups, which provide a high degree of reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of potential modifications and applications, making it a valuable tool in both research and industrial settings.
Properties
CAS No. |
184092-93-1 |
|---|---|
Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 2-cyano-2-(dicyanomethyl)-4,4-diethoxybutanoate |
InChI |
InChI=1S/C13H17N3O4/c1-4-19-11(20-5-2)6-13(9-16,12(17)18-3)10(7-14)8-15/h10-11H,4-6H2,1-3H3 |
InChI Key |
JLGGQFOOLSXWHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C#N)(C(C#N)C#N)C(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















